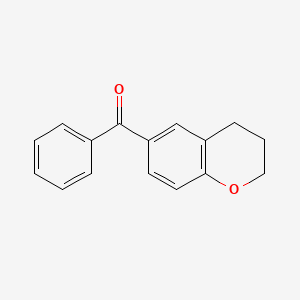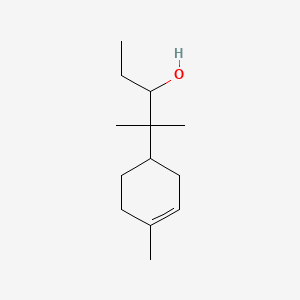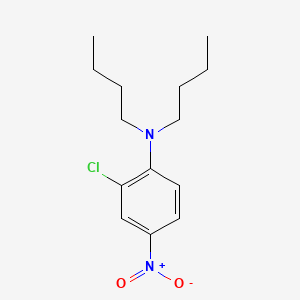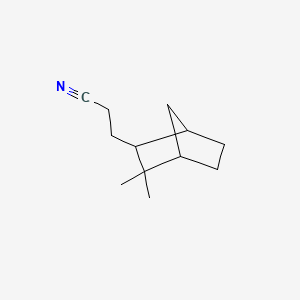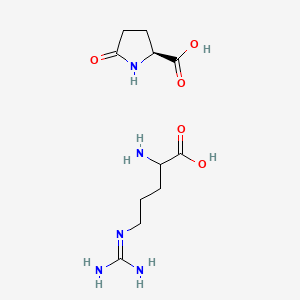
Einecs 303-068-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 303-068-2, also known as o-tolidine dihydrochloride hydrate, is a chemical compound with the molecular formula C14H20Cl2N2O. It is a white to slightly yellow crystalline powder with relatively high purity. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-tolidine dihydrochloride hydrate involves the reaction of o-tolidine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired dihydrochloride hydrate form. The reaction can be represented as follows:
[ \text{C}{14}\text{H}{16}\text{N}2 + 2\text{HCl} + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}{20}\text{Cl}_2\text{N}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of o-tolidine dihydrochloride hydrate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to achieve the desired purity levels. The compound is then crystallized and dried to obtain the final product in its hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
O-tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
O-tolidine dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in biochemical assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic reagent, producing color changes upon reaction with certain analytes. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, leading to the formation of colored products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzidine dihydrochloride
- Diaminobenzidine
- Toluidine blue
Comparison
O-tolidine dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Compared to benzidine dihydrochloride and diaminobenzidine, o-tolidine dihydrochloride hydrate has a different substitution pattern on the aromatic ring, leading to distinct reactivity and applications. Toluidine blue, on the other hand, is a dye with different chemical properties and uses.
Propriétés
Numéro CAS |
94157-99-0 |
|---|---|
Formule moléculaire |
C11H21N5O5 |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
UYCAGRPOUWSBIQ-HVDRVSQOSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



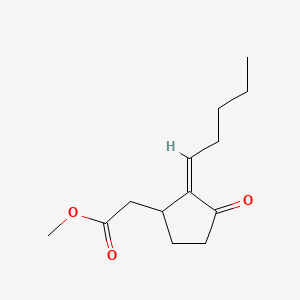

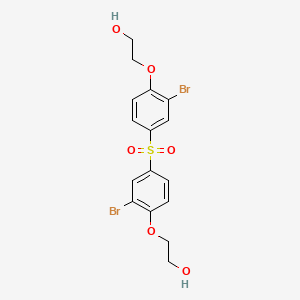
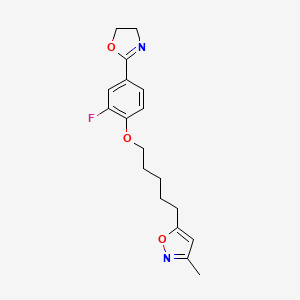


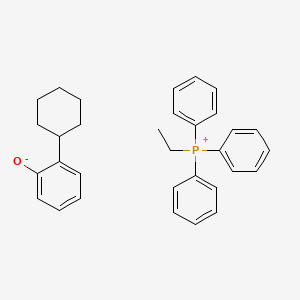
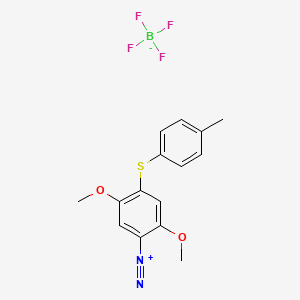
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)
